molecular formula C7H12O4 B13799456 1,4-Dihydroxycyclohexanecarboxylic acid

1,4-Dihydroxycyclohexanecarboxylic acid

Cat. No.: B13799456
M. Wt: 160.17 g/mol
InChI Key: AREHFTFBEDLLIA-UHFFFAOYSA-N
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Description

1,4-Dihydroxycyclohexanecarboxylic acid is a cyclohexane derivative featuring two hydroxyl groups at the 1,4-positions and a carboxylic acid substituent. This compound is a biosynthetic intermediate derived from shikimic acid and plays a critical role in the production of immunosuppressants such as ascomycin (FK520) in Streptomyces hygroscopicus var. ascomyceticus . Its stereochemical configuration, specifically the (1R,3R,4R)-isomer, is essential for its biological activity in antibiotic synthesis .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1,4-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-5-1-3-7(11,4-2-5)6(9)10/h5,8,11H,1-4H2,(H,9,10)

InChI Key

AREHFTFBEDLLIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

One of the most established and scalable methods to prepare this compound involves the catalytic hydrogenation of p-hydroxybenzoic acid. This method is notable for its use of readily available raw materials and suitability for large-scale production.

Process Overview:

  • Step 1: p-Hydroxybenzoic acid is combined with a catalyst and solvent in an autoclave.
  • Step 2: The mixture is subjected to hydrogen gas under high temperature and pressure conditions.
  • Step 3: The hydrogenation converts the aromatic ring of p-hydroxybenzoic acid into a cyclohexane ring, yielding a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
  • Step 4: The mixture undergoes isomerization catalyzed by sodium alkoxides in alcohol solvents to enrich the trans isomer.
  • Step 5: The trans isomer is purified by recrystallization using a petroleum ether and ethyl acetate solvent mixture.

Key Reaction Conditions and Catalysts:

Parameter Details
Raw material p-Hydroxybenzoic acid
Catalyst for hydrogenation 5% Ruthenium on carbon (Ru/C)
Solvent Water
Hydrogen pressure 1–3 MPa
Temperature 80–150 °C
Isomerization catalyst Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide)
Isomerization solvent Methanol, ethanol, propanol, n-butanol, tert-butanol
Recrystallization solvent Ethyl acetate and petroleum ether (1:1 ratio)
Solvent to crude product ratio (v/w) 4:1 to 2:1

Reaction Scheme Summary:

  • Hydrogenation:
    p-Hydroxybenzoic acid + H₂ → 4-Hydroxycyclohexanecarboxylic acid (cis + trans mixture)

  • Isomerization:
    Cis/trans mixture + sodium alkoxide → Enriched trans-4-hydroxycyclohexanecarboxylic acid (>90% trans)

  • Purification:
    Crude trans isomer recrystallized from ethyl acetate/petroleum ether → Pure trans-4-hydroxycyclohexanecarboxylic acid

Advantages:

  • Raw material is inexpensive and widely available.
  • The process is amenable to large-scale production.
  • The isomerization step significantly improves trans isomer content.
  • Recrystallization yields high purity product.

Example Experimental Data:

Step Conditions Yield / Purity
Hydrogenation 10 kg p-hydroxybenzoic acid, 30 kg water, 0.3 kg 5% Ru/C, 120 °C, 1 MPa H₂ 9 kg 4-hydroxycyclohexanecarboxylic acid, trans content ~60%
Isomerization Methanol solvent, sodium alkoxide catalyst, reflux Trans isomer content >90%
Recrystallization Ethyl acetate/petroleum ether 1:1, solvent to product ratio 4:1 to 2:1 Pure trans isomer obtained

This method was patented and described in detail in CN106316825A, highlighting its industrial feasibility and cost-effectiveness.

Analysis of Preparation Methods

Method Raw Material Availability Scalability Cost Efficiency Purity of Product Reaction Complexity Industrial Application Potential
Catalytic hydrogenation of p-hydroxybenzoic acid High High High High (>90% trans) Moderate Very High
Enzymatic reduction Low (enzyme cost) Low Low Moderate High Low
Reduction of 4-oxocyclohexanecarboxylate esters Moderate Moderate Moderate Moderate Moderate Moderate
Biocatalytic oxidation of related compounds Moderate Moderate Moderate Not direct High Experimental

The catalytic hydrogenation approach stands out as the most practical and economically viable method for industrial production of this compound, particularly the trans isomer.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of cyclohexanemethanol.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that 1,4-dihydroxycyclohexanecarboxylic acid exhibits antioxidant properties, making it a candidate for use in formulations aimed at reducing oxidative stress in biological systems. Its ability to scavenge free radicals can be beneficial in developing treatments for conditions linked to oxidative damage .

Metabolic Studies
The compound has been studied in the context of metabolic disorders. For instance, it has been identified as a significant metabolite in the urine of rats treated with p-hydroxybenzoic acid, suggesting its role in metabolic pathways associated with diabetes and hyperglycemia . This highlights its potential as a biomarker for metabolic health and disease progression.

Food Science Applications

Biomarker for Food Consumption
this compound has been detected in various food sources such as poultry and pork. Its presence may serve as a biomarker for the consumption of these foods, which could be useful in dietary studies and nutritional assessments .

Case Study 1: Metabolic Profiling in Chronic Kidney Disease

A study examined the metabolic effects of sodium bicarbonate supplementation in patients with chronic kidney disease (CKD). Changes in urinary metabolites were profiled using gas chromatography/electron-ionization mass spectrometry. Although this compound was not directly measured, the metabolic pathways it influences were discussed, indicating its relevance in understanding systemic metabolic changes during treatment .

Case Study 2: Urinary Organic Acid Analysis

In a clinical chemistry study focused on urinary organic acids, this compound was identified as a rare compound. Its analysis provided insights into the metabolic status of individuals and highlighted its potential role in diagnosing metabolic disorders .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Antioxidant properties; potential use in oxidative stress treatments
Metabolic Studies Significant metabolite linked to diabetes; potential biomarker for metabolic health
Food Science Detected in food sources; serves as a biomarker for dietary intake
Clinical Diagnostics Identified in urinary organic acid analysis; relevance to metabolic disorder diagnosis

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid,1,4-dihydroxy-,cis-(9ci) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Stereochemistry Key Applications
1,4-Dihydroxycyclohexanecarboxylic acid C₇H₁₀O₄ 174.15 2 hydroxyl, 1 carboxyl (1R,3R,4R) in ascomycin biosynthesis Immunosuppressant synthesis
1,4-Cyclohexanedicarboxylic acid C₈H₁₂O₄ 172.18 2 carboxyl Cis/trans isomers Polymers, plasticizers
1,4-Dicaffeoylquinic acid (Cynarin) C₂₅H₂₄O₁₂ 516.45 2 caffeoyl, hydroxyl, carboxyl (1S,3R,4S,5R) Antioxidant, hepatoprotective
4,4-Difluorocyclohexanecarboxylic acid C₇H₁₀F₂O₂ 176.15 2 fluorine, 1 carboxyl Not specified Pharmaceutical intermediates
1,2-Cyclohexanedicarboxylic acid diisononyl ester C₂₆H₄₄O₄ 432.62 2 ester, 1 carboxyl Not specified Plasticizers

Key Observations:

Hydroxyl vs. Carboxyl Groups : Unlike 1,4-cyclohexanedicarboxylic acid (two carboxyl groups), this compound has hydroxyl groups, enhancing its solubility and reactivity in aqueous environments .

Stereochemical Complexity : The (1R,3R,4R)-stereochemistry of this compound is critical for its role in ascomycin biosynthesis, whereas 1,4-dicaffeoylquinic acid (Cynarin) adopts a (1S,3R,4S,5R) configuration for antioxidant activity .

Functional Group Impact : Fluorination in 4,4-difluorocyclohexanecarboxylic acid increases metabolic stability compared to hydroxylated analogs, making it suitable for drug development .

Key Findings:

  • Biosynthetic Specificity : this compound is uniquely employed in ascomycin biosynthesis, while structurally similar compounds like dicaffeoylquinic acids are plant-derived antioxidants .
  • Industrial Utility : Carboxyl-rich analogs (e.g., 1,4-cyclohexanedicarboxylic acid) are preferred in polymer chemistry due to their thermal stability and compatibility with esterification reactions .

Physicochemical Properties

Solubility and Reactivity:

  • Hydrophilicity : The hydroxyl groups in this compound confer higher water solubility compared to its dicarboxylic acid counterpart .
  • Acidity: The carboxylic acid group (pKa ~2.5) and hydroxyl groups (pKa ~10–12) enable pH-dependent reactivity, distinguishing it from non-hydroxylated derivatives like 1,4-cyclohexanedicarboxylic acid .

Biological Activity

1,4-Dihydroxycyclohexanecarboxylic acid, also known as 4-hydroxycyclohexane-1-carboxylic acid, is an organic compound that has garnered attention due to its potential biological activities and metabolic significance. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and relevant case studies.

  • Chemical Formula : C7_7H12_{12}O3_3
  • Molecular Weight : 144.1684 g/mol
  • IUPAC Name : 4-hydroxycyclohexane-1-carboxylic acid
  • CAS Registry Number : 17419-81-7

Biological Activity

This compound is primarily recognized as a by-product of intestinal bacterial metabolism. It has been identified in various biological samples, particularly urine, where it serves as a potential biomarker for metabolic disorders.

Metabolic Pathways

The compound is produced through the metabolism of certain dietary components and is associated with the intestinal microbiome's activity. Studies have shown that it can be excreted in urine, indicating its role in metabolic processes.

Case Study 1: Metabolic Disorders

A study conducted on children with suspected metabolic disorders identified 4-hydroxycyclohexanecarboxylic acid in urine samples. The compound was characterized using gas chromatography-mass spectrometry (GC-MS), highlighting its potential as a diagnostic marker for specific metabolic conditions .

Case Study 2: Dietary Sources

Research indicates that 4-hydroxycyclohexanecarboxylic acid may originate from dietary sources, particularly from the consumption of certain foods such as dairy products and meats. This connection suggests that dietary habits can influence the levels of this compound in biological systems .

Synthesis Methods

The synthesis of this compound has been documented through various chemical processes. One notable method involves the selective transformation of cyclohexenecarboxylic acids using acid-catalyzed reactions .

Synthesis MethodDescription
Acid-Catalyzed ReactionInvolves treating cyclohexenecarboxylic acids with sulfuric acid to yield the hydroxy derivative.
EsterificationThe crude product can be esterified to enhance solubility and stability for further studies.

Biological Implications

The presence of this compound in urine and its correlation with dietary intake suggest its potential role in metabolic profiling. Its detection can help in understanding individual metabolic pathways and identifying possible dysregulations linked to health conditions.

Q & A

Q. How can this compound be incorporated into biodegradable polymers, and what copolymer design strategies enhance material properties?

  • Methodological Answer : The dihydroxy and carboxyl groups enable esterification or polycondensation reactions. For example, copolymerization with diols (e.g., 1,4-cyclohexanedimethanol) via microwave-assisted synthesis improves reaction efficiency and yields amorphous polymers with tunable glass transition temperatures (TgT_g). Characterization via GPC and FT-IR confirms molecular weight and ester linkage formation .

Q. What structural modifications of this compound enhance its bioactivity in pharmacological applications?

  • Methodological Answer : Fluorination at specific positions (e.g., 4,4-difluoro derivatives) increases metabolic stability and binding affinity to biological targets, as seen in macrolide antibiotics. Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro assays (e.g., MIC testing against bacterial strains) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?

  • Methodological Answer : Discrepancies often stem from isomerism or hydration. For example, cis-1,4-dihydroxycyclohexanecarboxylic acid (melting point ~168°C) may be confused with trans isomers or hydrated forms. Researchers should:
  • Validate purity via HPLC or X-ray crystallography.
  • Report solvent systems and drying protocols for solubility studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats compliant with EN 374 standards.
  • Ventilation : Local exhaust systems minimize inhalation risks, as the compound may irritate respiratory pathways.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff due to potential environmental toxicity .

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